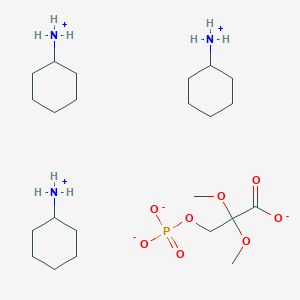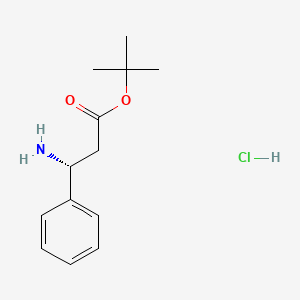
(R)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a phenylpropanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-amino-3-phenylpropanoic acid and tert-butyl alcohol.
Esterification: The ®-3-amino-3-phenylpropanoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form ®-tert-Butyl3-amino-3-phenylpropanoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
- (S)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride
- ®-tert-Butyl3-amino-3-phenylpropanoate
- (S)-tert-Butyl3-amino-3-phenylpropanoate
Comparison:
Chirality: The ®- and (S)-enantiomers of tert-Butyl3-amino-3-phenylpropanoatehydrochloride differ in their spatial arrangement, leading to different interactions with chiral environments, such as enzymes and receptors.
Solubility: The hydrochloride salt form enhances solubility compared to the free base form.
Reactivity: The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 |
InChI Key |
CKVZVVCNNMPNAZ-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



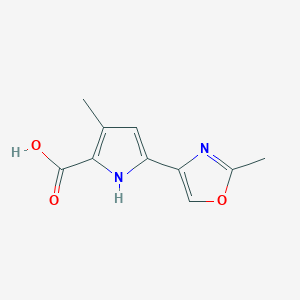
![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
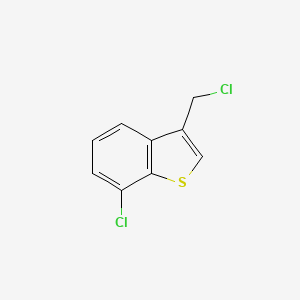
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
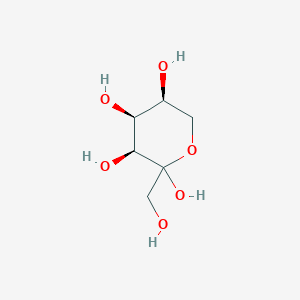
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)

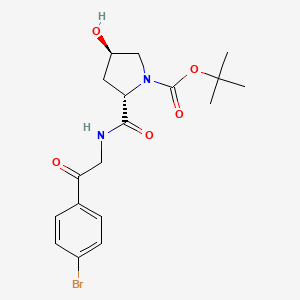
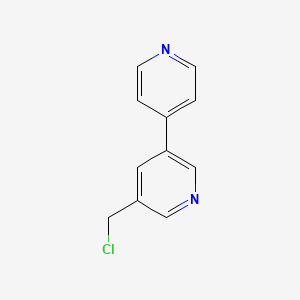

![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)
